molecular formula C17H11ClF3N3O2 B15246878 (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol CAS No. 921620-31-7

(5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol

Cat. No.: B15246878
CAS No.: 921620-31-7
M. Wt: 381.7 g/mol
InChI Key: JPBMMAWSUVWEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group, a trifluoromethylphenyl group, and a triazinylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor such as 4-chlorophenol reacts with a triazine derivative under basic conditions to form the chlorophenoxy-triazine intermediate. This intermediate is then further reacted with a trifluoromethylphenyl compound to introduce the trifluoromethyl group. Finally, the triazinylmethanol moiety is introduced through a reduction reaction using a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazinylmethanol moiety to other functional groups.

    Substitution: The chlorophenoxy and trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used as an additive in the formulation of specialty chemicals, such as coatings, adhesives, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Chlorophenoxy)-3-phenyl-1,2,4-triazin-6-YL)methanol: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    (5-(4-Methoxyphenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol: Contains a methoxy group instead of a chloro group, potentially altering its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the chlorophenoxy and trifluoromethylphenyl groups in (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol contributes to its unique chemical and biological properties

Properties

CAS No.

921620-31-7

Molecular Formula

C17H11ClF3N3O2

Molecular Weight

381.7 g/mol

IUPAC Name

[5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-6-yl]methanol

InChI

InChI=1S/C17H11ClF3N3O2/c18-12-4-6-13(7-5-12)26-16-14(9-25)23-24-15(22-16)10-2-1-3-11(8-10)17(19,20)21/h1-8,25H,9H2

InChI Key

JPBMMAWSUVWEOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(N=N2)CO)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.